2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine
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Overview
Description
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is a heterocyclic compound with the molecular formula C8H15N3O. It is a derivative of pyrazole, characterized by the presence of three methyl groups at positions 1, 3, and 5 on the pyrazole ring, and an ethanamine group attached via an oxygen atom at position 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: Similar in structure but with a boronic acid group instead of an ethanamine group.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid group instead of an ethanamine group.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Features a carbaldehyde group instead of an ethanamine group.
Uniqueness
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6-8(12-5-4-9)7(2)11(3)10-6/h4-5,9H2,1-3H3 |
InChI Key |
DTUYQPWFGMQGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCCN |
Origin of Product |
United States |
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